1-Methoxypentane
CAS No.: 628-80-8
Cat. No.: VC7988080
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 628-80-8 |
|---|---|
| Molecular Formula | C6H14O |
| Molecular Weight | 102.17 g/mol |
| IUPAC Name | 1-methoxypentane |
| Standard InChI | InChI=1S/C6H14O/c1-3-4-5-6-7-2/h3-6H2,1-2H3 |
| Standard InChI Key | DBUJFULDVAZULB-UHFFFAOYSA-N |
| SMILES | CCCCCOC |
| Canonical SMILES | CCCCCOC |
| Boiling Point | 99.0 °C |
Introduction
Chemical Identity and Physical Properties
Molecular Structure and Nomenclature
1-Methoxypentane () belongs to the ether family, where an oxygen atom connects two alkyl groups. Its IUPAC name derives from the pentane chain substituted with a methoxy group at the first carbon. Synonyms include methyl amyl ether, amyl methyl ether, and n-pentyl methyl ether, reflecting its structural simplicity and industrial nomenclature .
Table 1: Key Physicochemical Properties of 1-Methoxypentane
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 102.175 g/mol |
| Density | 0.762 g/cm³ |
| Boiling Point | 99.4°C at 760 mmHg |
| Flash Point | 4.5°C |
| Refractive Index | 1.387 |
The compound’s low density and boiling point suggest high volatility, aligning with trends observed in short-chain ethers. The refractive index () indicates moderate light-bending capacity, typical for non-aromatic ethers .
Spectroscopic and Chromatographic Data
While specific spectral data for 1-methoxypentane are scarce in the provided sources, its structural analogs show characteristic infrared (IR) absorption bands for ether C-O stretching () and alkyl C-H vibrations (). Gas chromatography (GC) analysis would likely reveal retention times consistent with its volatility, making it separable from polar or higher-molecular-weight compounds .
Synthesis and Industrial Production
Laboratory Synthesis
The Williamson ether synthesis is a plausible route for producing 1-methoxypentane, involving the reaction of sodium methoxide () with 1-bromopentane ():
This SN2 reaction proceeds under anhydrous conditions, typically in a polar aprotic solvent like dimethylformamide (DMF). The methoxide ion displaces bromide, yielding the ether and sodium bromide as a byproduct.
Industrial Manufacturing
On an industrial scale, continuous-flow reactors optimize the synthesis of 1-methoxypentane by enhancing heat transfer and mixing efficiency. Catalysts such as acidic resins may accelerate the reaction, while distillation columns separate the product from unreacted precursors and byproducts. Scalability challenges include managing the exothermic nature of ether formation and ensuring high purity for downstream applications .
Chemical Reactivity and Reaction Mechanisms
Methoxyl Group Participation
The methoxy group in 1-methoxypentane can participate in neighboring group effects during reactions. For instance, in acidic environments, protonation of the ether oxygen increases the leaving group ability of the methoxyl moiety, facilitating cleavage reactions. A study on 2-chloro-5-methoxypentane demonstrated that methoxyl participation influences stereochemical outcomes in substitution reactions, suggesting analogous behavior in 1-methoxypentane under specific conditions .
Oxidation and Reduction Pathways
-
Oxidation: Strong oxidizing agents like potassium permanganate () or chromium trioxide (
) convert 1-methoxypentane to carboxylic acids or ketones, depending on reaction conditions. For example, oxidation at elevated temperatures may break the ether linkage, yielding pentanoic acid and methanol . -
Reduction: Catalytic hydrogenation () reduces the ether to methanol and pentane, though such reactions are less common due to the stability of the ether functional group.
Applications in Scientific Research and Industry
Intermediate in Organic Synthesis
As a precursor, 1-methoxypentane can undergo functionalization to produce surfactants, fragrances, or pharmaceutical intermediates. For example, alkylation of the methoxy group could yield quaternary ammonium compounds with antimicrobial properties .
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